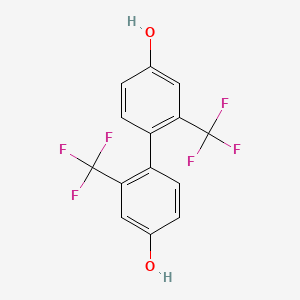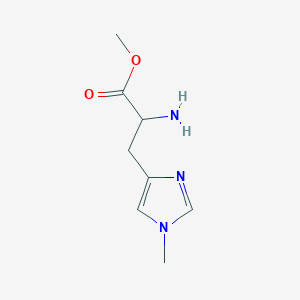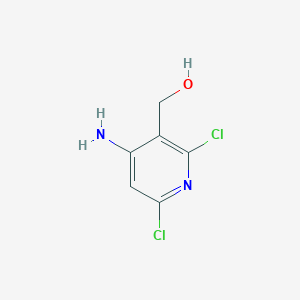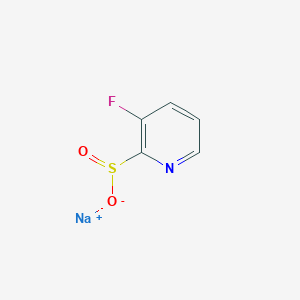![molecular formula C30H40CoN3O5 B13656977 [[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](nitrato-|EO)cobalt](/img/structure/B13656977.png)
[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](nitrato-|EO)cobalt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound [2,2’-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](nitrato-|EO)cobalt is a coordination complex featuring cobalt as the central metal ion This compound is characterized by its intricate structure, which includes a cyclohexane ring, nitrilo groups, and phenolato ligands
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2,2’-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](nitrato-|EO)cobalt typically involves the reaction of cobalt nitrate with the appropriate ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The ligands are often synthesized separately and then combined with the cobalt salt in a suitable solvent, such as ethanol or acetonitrile. The reaction mixture is then heated and stirred for several hours to ensure complete complexation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. Additionally, the use of automated systems can reduce the risk of contamination and improve reproducibility.
化学反応の分析
Types of Reactions: [2,2’-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](nitrato-|EO)cobalt undergoes various types of chemical reactions, including:
- Oxidation : The compound can be oxidized to form higher oxidation state species.
- Reduction : It can be reduced to lower oxidation state species, often using reducing agents like sodium borohydride.
- Substitution : Ligands in the complex can be substituted with other ligands under appropriate conditions.
- Oxidation : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
- Reduction : Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
- Substitution : Ligand exchange reactions often require the use of coordinating solvents like acetonitrile or dimethyl sulfoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction typically results in cobalt(I) or cobalt(II) species.
科学的研究の応用
[2,2’-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](nitrato-|EO)cobalt has a wide range of applications in scientific research, including:
- Chemistry : It is used as a catalyst in various organic reactions, such as cross-coupling and oxidation reactions.
- Biology : The compound is studied for its potential biological activity, including its interactions with biomolecules and its effects on cellular processes.
- Medicine : Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving metal ion imbalances.
- Industry : It is used in the development of advanced materials, such as coordination polymers and metal-organic frameworks.
作用機序
The mechanism by which [2,2’-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](nitrato-|EO)cobalt exerts its effects involves coordination chemistry principles. The cobalt ion acts as a central metal, coordinating with the ligands to form a stable complex. This complex can interact with various molecular targets, such as enzymes and receptors, through coordination bonds and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects.
類似化合物との比較
Similar Compounds:
- [4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine] nickel (II) dichloride
- (SP-4-2)-[4,4’-BIS(1,1-DIMETHYLETHYL)-2,2’-BIPYRIDINE-KAPPAN1,KAPPAN1’]DIBROMO-NICKEL
Uniqueness: Compared to similar compounds, [2,2’-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](nitrato-|EO)cobalt is unique due to its specific ligand structure and the presence of cobalt as the central metal ion. This unique combination of ligands and metal ion imparts distinct chemical and physical properties, making it suitable for specialized applications in catalysis, materials science, and biomedical research.
特性
分子式 |
C30H40CoN3O5 |
|---|---|
分子量 |
581.6 g/mol |
IUPAC名 |
4-tert-butyl-2-[[(1R,2R)-2-[(5-tert-butyl-3-methyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]-6-methylphenolate;cobalt(3+);nitrate |
InChI |
InChI=1S/C30H42N2O2.Co.NO3/c1-19-13-23(29(3,4)5)15-21(27(19)33)17-31-25-11-9-10-12-26(25)32-18-22-16-24(30(6,7)8)14-20(2)28(22)34;;2-1(3)4/h13-18,25-26,33-34H,9-12H2,1-8H3;;/q;+3;-1/p-2/t25-,26-;;/m1../s1 |
InChIキー |
JAVKYVOLFVTORR-KUSCCAPHSA-L |
異性体SMILES |
CC1=CC(=CC(=C1[O-])C=N[C@@H]2CCCC[C@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C)[O-])C(C)(C)C.[N+](=O)([O-])[O-].[Co+3] |
正規SMILES |
CC1=CC(=CC(=C1[O-])C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C)[O-])C(C)(C)C.[N+](=O)([O-])[O-].[Co+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


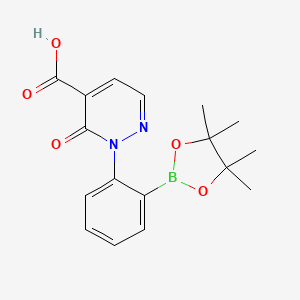
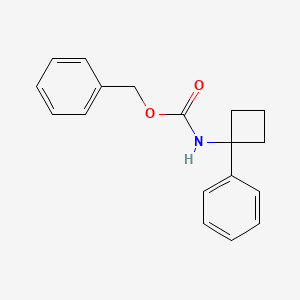
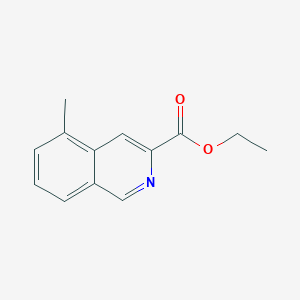
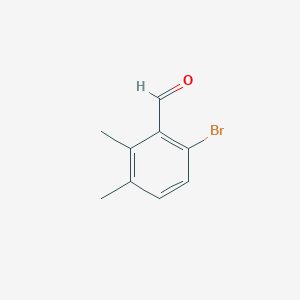
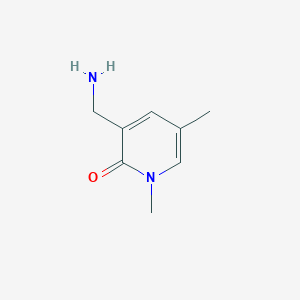
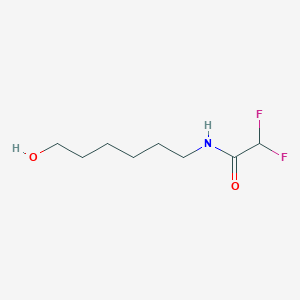

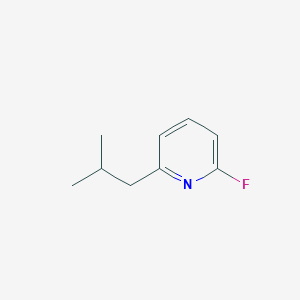
![4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B13656961.png)
